![molecular formula C20H29N7 B5512564 4-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5512564.png)
4-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to our compound of interest often involves multi-step chemical reactions, starting from simpler precursors and building up the complex structure through a series of reactions. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, which share structural similarities with our compound, can be achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, allowing for the convenient construction of the triazolopyrimidine skeleton through direct metal-free oxidative N-N bond formation (Zheng et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds like "4-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine" is intricate, featuring multiple heterocyclic rings that contribute to its chemical properties and biological activity. Studies on similar compounds, such as the synthesis and crystal structure analysis of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate, offer insights into the geometric parameters and spectral data, which are crucial for understanding the structure-activity relationship (Lahmidi et al., 2019).
Chemical Reactions and Properties
The chemical reactions involving compounds with triazolopyrimidine cores are diverse and can lead to a variety of derivatives with different functional groups. These reactions are pivotal for exploring the chemical properties and potential applications of these compounds. For example, the synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) showcases the versatility of such compounds in chemical transformations (Khashi et al., 2015).
Physical Properties Analysis
The physical properties of such complex compounds are influenced by their molecular structure. These properties, including solubility, melting point, and crystal structure, are essential for their application in various fields, including medicinal chemistry. For instance, the water solubility of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines at physiological pH, a related class of compounds, has been improved by functionalizing the C(5) position, which is critical for their application as adenosine receptor antagonists (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and binding affinity to biological targets, are determined by the functional groups and overall molecular architecture. Understanding these properties is crucial for the development of compounds for therapeutic use or other applications. The synthesis and receptor binding studies of certain 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b][3]benzazepine derivatives provide valuable information on the chemical properties and potential neuroleptic activities of these compounds (Remy et al., 1983).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7/c1-25-18(13-26-9-2-3-10-26)23-24-19(25)15-7-11-27(12-8-15)20-16-5-4-6-17(16)21-14-22-20/h14-15H,2-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWJAAMHKGTKGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C3=NC=NC4=C3CCC4)CN5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
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